molecular formula C8H9ClO2S B2987938 1-(Chloromethyl)-2-(methylsulfonyl)benzene CAS No. 168551-51-7

1-(Chloromethyl)-2-(methylsulfonyl)benzene

Cat. No.: B2987938
CAS No.: 168551-51-7
M. Wt: 204.67
InChI Key: RKEIQGFHGMYUON-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(methylsulfonyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(methylsulfonyl)benzene typically involves the chloromethylation of 2-(methylsulfonyl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to avoid side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfides or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Production of sulfone derivatives.

    Reduction: Formation of sulfides or other reduced compounds.

Scientific Research Applications

1-(Chloromethyl)-2-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the methylsulfonyl group.

    2-(Methylsulfonyl)benzene: Lacks the chloromethyl group.

    1-(Chloromethyl)-4-(methylsulfonyl)benzene: Positional isomer with different substitution pattern.

Uniqueness: 1-(Chloromethyl)-2-(methylsulfonyl)benzene is unique due to the presence of both chloromethyl and methylsulfonyl groups on the benzene ring

Properties

IUPAC Name

1-(chloromethyl)-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEIQGFHGMYUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168551-51-7
Record name 168551-51-7
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